2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Description
2-Pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound featuring a triazoloquinazoline core fused with a pyridine ring at position 2 and a thione (-S=) group at position 4. This structural configuration imparts unique physicochemical and biological properties. The triazoloquinazoline scaffold is known for its pharmacological versatility, particularly in antimicrobial and antitumor applications . The sulfur atom at position 5 enhances bioactivity by improving electron delocalization and binding affinity to biological targets, as demonstrated in related compounds like 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiones, which exhibit potent antibacterial activity against Staphylococcus aureus (MIC 12.5 µg/ml) . The pyridin-4-yl substituent may further modulate solubility and receptor interactions, positioning this compound as a promising candidate for drug development.
Properties
IUPAC Name |
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S/c20-14-16-11-4-2-1-3-10(11)13-17-12(18-19(13)14)9-5-7-15-8-6-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMZVIMTTADBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate reagents. For instance, the reaction of 2-aminopyridine with ethoxycarbonyl thioisocyanate followed by cyclization with hydroxylamine hydrochloride can yield the desired compound . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Industrial production methods may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Chemical Reactions Analysis
2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions with different aryl amines to form N-substituted derivatives . Major products formed from these reactions include various substituted triazoloquinazolines with potential biological activities.
Scientific Research Applications
Biological Activities
Research indicates that 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Its structure allows for interaction with microbial enzymes and cellular components, leading to potential antibacterial and antifungal effects.
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models. The compound was found to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Alkyl(aryl)quinazolin-4(3H)-thione | Quinazoline core | Anticancer | Known for significant anticancer activity |
| [1,2,4]Triazolo[1,5-a]quinazolines | Similar triazole integration | Diverse biological activities | Exhibits varied pharmacological profiles |
| Thiohydrazones derived from quinazolines | Related to hydrazine chemistry | Potential for novel therapeutic applications | Offers unique reactivity due to hydrazine |
This table illustrates how 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione fits within a broader class of biologically active heterocycles.
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to adenosine receptors and modulate their activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 5-thione group in the target compound is critical for antimicrobial activity, as seen in potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates, which show efficacy against methicillin-resistant S. aureus . In contrast, 5-amine derivatives (e.g., 2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) are associated with antitumor activity .
- Pyridinyl vs. Phenyl Substituents : The pyridin-4-yl group at C2 in the target compound may enhance solubility and π-π stacking interactions compared to phenyl or methoxyphenyl groups in analogues .
Core Saturation: 5,6-Dihydro derivatives (e.g., 5-cyclohexyl-2-phenyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline) serve as intermediates for aromatic triazoloquinazolines via oxidation .
Electron-Withdrawing Groups :
- Trifluoromethoxy and fluoro substituents improve metabolic stability and lipophilicity, as observed in herbicidal triazolopyrimidines .
Biological Activity
2-Pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound characterized by a complex structure that includes a quinazoline framework integrated with a triazole moiety. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.
Chemical Structure and Properties
The structural formula of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione features a thione functional group that enhances its reactivity and biological interactions. The presence of the pyridine ring contributes to its unique chemical properties.
Key Structural Features:
- Pyridine Ring: Imparts basicity and potential for hydrogen bonding.
- Thione Group: Enhances nucleophilicity and facilitates interactions with biological targets.
Anticancer Properties
Research indicates that 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 6.29 | Induction of apoptosis and cell cycle arrest |
| HCT-116 (Colon) | 2.44 | DNA intercalation and Topo II inhibition |
These findings suggest that the compound may act through multiple mechanisms, including DNA intercalation and modulation of key signaling pathways involved in cancer progression .
Antihypertensive Effects
A series of derivatives related to this compound have been evaluated for their antihypertensive effects. In vivo studies demonstrated that certain analogs significantly reduced blood pressure in hypertensive animal models. The mechanism was attributed to vasodilation and modulation of adrenergic receptors .
The biological activity of 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is thought to involve several mechanisms:
- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer metabolism and angiogenesis.
- DNA Interaction: Its ability to intercalate into DNA suggests a mechanism for disrupting replication and transcription processes.
- Receptor Modulation: Potential interactions with adrenergic receptors may explain its antihypertensive effects.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity:
- Evaluation of Antihypertensive Effects:
Q & A
Q. What are the key synthetic pathways for 2-pyridin-4-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor heterocycles. For example, chlorinated intermediates (e.g., 5-chloro-thiazolotriazolopyrimidines) are generated using POCl3 under reflux, followed by nucleophilic substitution with pyridinyl groups . Yield optimization requires precise control of stoichiometry (e.g., excess POCl3 for complete chlorination) and temperature (e.g., 10-hour reflux for 6a in ). Purification challenges arise due to byproducts; some intermediates are used without further purification .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
X-ray crystallography confirms planar fused-ring systems and substituent orientations (e.g., phenyl rings at 59.3° dihedral angles in ). Elemental analysis (C, H, N) and LC-MS validate purity and molecular weight, as shown in for analogous compounds (e.g., C: 72.27% calculated vs. 72.31% observed). <sup>1</sup>H NMR chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) and IR spectroscopy (C=S stretching at ~1100 cm<sup>-1</sup>) are essential for functional group identification .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Byproducts like unreacted chlorinated intermediates or incomplete cyclization products are prevalent. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are used for purification, as described for 8-phenylthiazolo derivatives in . Purity >95% is typically required for biological testing.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis routes for this compound?
Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. For example, highlights reaction path search methods to optimize conditions (solvent polarity, catalysts) and reduce trial-and-error experimentation. DFT can predict regioselectivity in nucleophilic substitutions, aiding in precursor design .
Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?
Substitutions at the pyridinyl or triazolo positions modulate activity. shows that electron-withdrawing groups (e.g., Br, CF3) improve stability and target binding in analogs. SAR studies involve systematic variation of substituents (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl in ) followed by bioassays (e.g., enzyme inhibition) .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
Conflicting NMR or LC-MS data may arise from dynamic equilibria (e.g., tautomerism). Single-crystal X-ray diffraction ( ) unambiguously assigns bond lengths and angles, resolving discrepancies. For example, hydrogen bonding networks (N–H···O dimers in ) explain solubility differences across analogs .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
Kinetic control (e.g., low-temperature cyclization) and flow chemistry improve intermediate stability. emphasizes solvent optimization (e.g., DMF for polar intermediates vs. toluene for non-polar steps) to enhance reaction efficiency. Catalytic methods (e.g., Pd-mediated cross-coupling) can replace stoichiometric reagents .
Methodological Considerations
Q. How are reaction mechanisms validated for key steps (e.g., cyclization or chlorination)?
Isotopic labeling (e.g., <sup>15</sup>N tracing) and <sup>13</sup>C NMR track atom migration during cyclization. For chlorination ( ), in situ IR monitors POCl3 consumption. Mechanistic studies using Hammett plots or kinetic isotope effects (KIE) elucidate rate-determining steps .
Q. What experimental designs address conflicting bioactivity data across studies?
Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement. Dose-response curves (IC50 values) and statistical rigor (n ≥ 3 replicates) reduce variability. highlights purity thresholds (>98%) to exclude confounding effects from impurities .
Q. How can high-throughput screening (HTS) accelerate derivative library development?
Automated liquid handlers prepare combinatorial libraries (e.g., 96-well plates) with varied substituents. ’s CRDC subclass RDF2050112 (reactor design) supports scalable synthesis. Machine learning models trained on HTS data predict promising candidates for further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
